(2-Bromophenyl)(1-methylcyclohex-2-en-1-yl)methanone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(1-methylcyclohex-2-en-1-yl)methanone typically involves the reaction of 2-bromobenzoyl chloride with 1-methylcyclohex-2-en-1-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the synthesis route mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)(1-methylcyclohex-2-en-1-yl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Phenyl derivatives with various functional groups.
Scientific Research Applications
(2-Bromophenyl)(1-methylcyclohex-2-en-1-yl)methanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Bromophenyl)(1-methylcyclohex-2-en-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorophenyl)(1-methylcyclohex-2-en-1-yl)methanone
- (2-Fluorophenyl)(1-methylcyclohex-2-en-1-yl)methanone
- (2-Iodophenyl)(1-methylcyclohex-2-en-1-yl)methanone
Uniqueness
(2-Bromophenyl)(1-methylcyclohex-2-en-1-yl)methanone is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its halogenated analogs. The bromine atom can participate in specific substitution reactions and influence the compound’s biological activity .
Properties
Molecular Formula |
C14H15BrO |
---|---|
Molecular Weight |
279.17 g/mol |
IUPAC Name |
(2-bromophenyl)-(1-methylcyclohex-2-en-1-yl)methanone |
InChI |
InChI=1S/C14H15BrO/c1-14(9-5-2-6-10-14)13(16)11-7-3-4-8-12(11)15/h3-5,7-9H,2,6,10H2,1H3 |
InChI Key |
CTPBLRAKRKJQKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC=C1)C(=O)C2=CC=CC=C2Br |
Origin of Product |
United States |
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